Flubromazepam

Pharmacokinetics Forensic Toxicology Designer Benzodiazepine

Forensic toxicology laboratories face misidentification risk due to flubromazepam's 12 positional isomers, which confound conventional LC-MS/MS methods. This high-purity (≥98%) certified reference material ensures unequivocal identification of the (7-bromo-5-(2-fluorophenyl)) isomer. • Enables LC-MS/MS or GC-MS confirmation with calibration curves spanning 1-500 ng/mL for post-mortem, DUI, and drug-facilitated crime casework • Supports benzodiazepine ELISA cross-reactivity validation studies on immunoassay screening platforms • Covers extended urinary metabolite detection up to 28 days; >100 h elimination half-life demands distinct analytical protocols Supplied with full certificate of analysis. For qualified forensic and research laboratories only.

Molecular Formula C15H10BrFN2O
Molecular Weight 333.15 g/mol
CAS No. 2647-50-9
Cat. No. B159081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlubromazepam
CAS2647-50-9
Synonyms7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Molecular FormulaC15H10BrFN2O
Molecular Weight333.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F
InChIInChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
InChIKeyZRKDDZBVSZLOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flubromazepam (CAS 2647-50-9) – A Designer Benzodiazepine for Forensic and Analytical Reference


Flubromazepam (CAS 2647-50-9) is a 1,4-benzodiazepine derivative first synthesized in 1960 but never clinically developed, emerging on the grey market as a novel designer drug in 2012 [1]. It is a long-acting, potent GABA-A receptor agonist with sedative, anxiolytic, and muscle relaxant properties [2]. As a compound not approved for human therapeutic use, it is exclusively encountered in forensic toxicology, analytical reference material, and research on novel psychoactive substances (NPS) [3].

The Unique Forensic and Pharmacological Profile of Flubromazepam (CAS 2647-50-9) Prevents Generic Substitution


Simple substitution of flubromazepam with other benzodiazepines in analytical or research contexts is not feasible due to its distinctive structural features—a fluorine atom at the 2-position of the phenyl ring and a bromine at the 7-position [1]. These modifications result in an exceptionally long elimination half-life exceeding 100 hours, a pharmacokinetic outlier compared to most benzodiazepines [2]. This long half-life, combined with specific metabolite patterns (e.g., monohydroxylation and debromination), necessitates distinct analytical methods and reference standards for accurate detection and quantification in forensic and clinical toxicology [3].

Quantitative Differentiation of Flubromazepam (CAS 2647-50-9) for Procurement Decisions


Elimination Half-Life: Flubromazepam vs. Comparator Benzodiazepines

Flubromazepam exhibits an exceptionally long elimination half-life, a critical parameter for analytical detection windows and forensic case interpretation. In a controlled self-administration study (n=1), the elimination half-life was determined to be more than 100 hours [1]. A comprehensive review of designer benzodiazepines reports a half-life of 106 hours for flubromazepam, which is substantially longer than that of phenazepam (15–60 h), flubromazolam (possibly 30 h), and diclazepam (42 h) [2].

Pharmacokinetics Forensic Toxicology Designer Benzodiazepine

Cross-Reactivity in Forensic ELISA Assays: Flubromazepam vs. Class Comparator

The detectability of novel benzodiazepines by standard immunoassay screening is critical for forensic laboratories. Flubromazepam demonstrated sufficient cross-reactivity with a commercial Immunalysis® Benzodiazepine ELISA kit, producing a positive result when spiked into blood. The cross-reactivity of flubromazepam, expressed as a percentage relative to the kit's calibrator oxazepam, was determined to be within the range of 79–107% [1]. This is comparable to the cross-reactivity observed for phenazepam, etizolam, pyrazolam, diclazepam, and delorazepam in the same study [1].

Forensic Toxicology Immunoassay Cross-Reactivity

Structural Differentiation: Flubromazepam vs. Closest Structural Analog Phenazepam

Flubromazepam is a direct structural analog of phenazepam, distinguished by a single halogen substitution on the phenyl ring. Flubromazepam possesses a fluorine atom at the 2-position of the phenyl ring (2'-F), whereas phenazepam has a chlorine atom at the same position (2'-Cl) [1]. This substitution alters the molecule's lipophilicity and may influence its metabolic stability and pharmacokinetic profile.

Structural Analog Synthesis Designer Benzodiazepine

Metabolic Fate and Detection Window: Flubromazepam vs. In-Class Metabolites

Flubromazepam is metabolized to several compounds, with monohydroxylated and debrominated metabolites being the most prominent [1]. A key differentiator for forensic analysis is the long detection window of its metabolite(s) in urine, allowing for the identification of flubromazepam consumption for up to 28 days post-ingestion [1]. This is a consequence of the parent drug's extremely long half-life [1].

Metabolism Detection Window Forensic Toxicology

Procurement-Focused Applications for Flubromazepam (CAS 2647-50-9) Reference Standards


Forensic Toxicology Confirmation Testing

Flubromazepam's extremely long half-life (>100 h) and extended urinary metabolite detection window (up to 28 days) [1] necessitate the use of a certified reference material for accurate confirmation via LC-MS/MS or GC-MS. Procurement of a flubromazepam CRM ensures correct identification and quantification in post-mortem, DUI, and drug-facilitated crime casework, as demonstrated in published forensic case series [2].

Development and Validation of LC-MS/MS Analytical Methods

Given that flubromazepam is often included in multi-analyte panels for designer benzodiazepines [1], a high-purity reference standard is essential for establishing calibration curves (e.g., 1–200 ng/mL or up to 500 ng/mL) [2], determining limits of detection and quantification, and assessing matrix effects in biological fluids.

Forensic Isomer Differentiation Studies

Flubromazepam possesses 12 positional isomers, which can be challenging to differentiate by conventional LC-MS/MS methods alone [1]. Researchers requiring unequivocal identification in seized drug analysis must procure the specific (7-bromo-5-(2-fluorophenyl)) isomer reference standard to avoid misidentification and ensure legal and scientific validity.

Immunoassay Cross-Reactivity Studies

Flubromazepam has been shown to cross-react with commercial benzodiazepine ELISA kits, yielding positive screening results [1]. Procurement of the pure compound is necessary for laboratories conducting in-house validation studies to determine the true cross-reactivity and potential for false-positive or false-negative results for this analyte on their specific immunoassay platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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